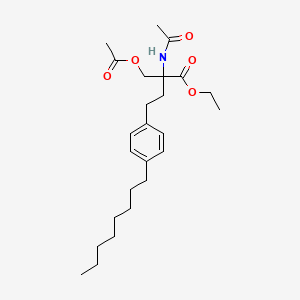![molecular formula C20H28N4O16Rh2 B13837829 Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is a complex organometallic compound featuring rhodium as the central metal atom This compound is characterized by its unique coordination environment, which includes acetonitrile and oxazolidinecarboxylato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) typically involves the coordination of rhodium with acetonitrile and oxazolidinecarboxylato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The ligands are added to a rhodium precursor, such as rhodium chloride, in a solvent like acetonitrile. The mixture is then heated and stirred to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) species, while reduction may produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.
Applications De Recherche Scientifique
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, including its potential to inhibit tumor growth.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity, disruption of DNA replication, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(III) chloride: A common rhodium precursor used in various catalytic applications.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) acetylacetonate: Used as a catalyst in organic synthesis.
Uniqueness
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is unique due to its specific ligand environment and stereoisomeric nature, which can impart distinct reactivity and selectivity in catalytic and biological applications. The presence of acetonitrile and oxazolidinecarboxylato ligands provides a versatile coordination sphere that can be fine-tuned for specific reactions and interactions.
Propriétés
Formule moléculaire |
C20H28N4O16Rh2 |
|---|---|
Poids moléculaire |
786.3 g/mol |
Nom IUPAC |
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate;rhodium |
InChI |
InChI=1S/4C5H7NO4.2Rh/c4*1-9-4(7)3-2-10-5(8)6-3;;/h4*3H,2H2,1H3,(H,6,8);;/t4*3-;;/m0000../s1 |
Clé InChI |
GJGODOPJMSMPOE-AABFXYGWSA-N |
SMILES isomérique |
COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.[Rh].[Rh] |
SMILES canonique |
COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
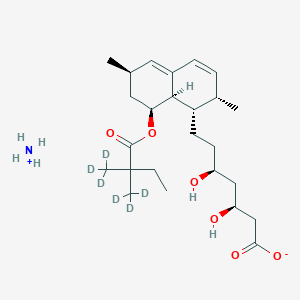


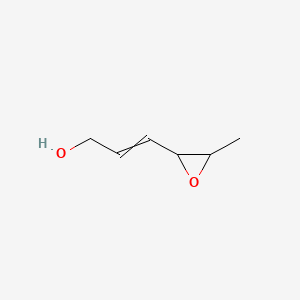

![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

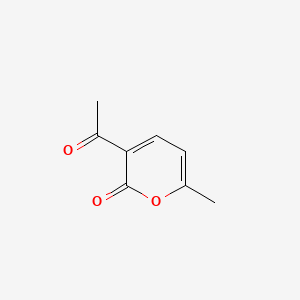
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
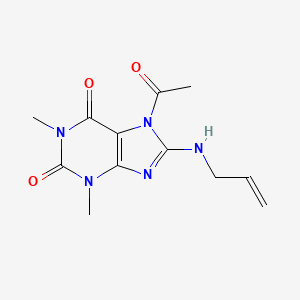
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
